molecular formula C14H20N2O B1311616 Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-25-6

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B1311616
CAS No.: 613660-25-6
M. Wt: 232.32 g/mol
InChI Key: IWCBSZOXPHLZBX-UHFFFAOYSA-N
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Description

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a pyridine ring substituted with an ethyl group and a carbonyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .

Scientific Research Applications

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Piperidine is classified as dangerous with hazard statements including H225, H311, H314, H331 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P322, P361, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Biochemical Analysis

Biochemical Properties

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the piperidine ring to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting signals from the extracellular environment to the cell’s interior. Additionally, Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the target molecule, resulting in either inhibition or activation of its function. For instance, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .

Metabolic Pathways

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves multi-step organic reactions. One common method is the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide or nickel-based catalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine under controlled conditions. This process is scalable and can be optimized for high yield and purity. The use of advanced catalysts and reaction optimization techniques ensures efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce substituted piperidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a substituted pyridine ring makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-13-6-4-5-9-16(13)14(17)12-8-7-11(2)15-10-12/h7-8,10,13H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCBSZOXPHLZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434937
Record name Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613660-25-6
Record name Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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